APTO-253 hydrochloride

Description

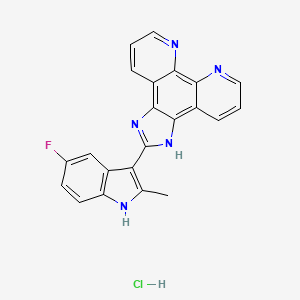

Structure

3D Structure of Parent

Properties

CAS No. |

1691221-67-6 |

|---|---|

Molecular Formula |

C22H15ClFN5 |

Molecular Weight |

403.8 g/mol |

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;hydrochloride |

InChI |

InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H |

InChI Key |

XGEPFSYBBQZKKW-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

APTO-253 hydrochloride; APTO-253 HCl; APTO 253 HCl; APTO253 HCl; LOR 253; LOR253; LOR-253; LT-253; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APTO-253 Hydrochloride in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 hydrochloride is a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative that has been investigated for the treatment of acute myeloid leukemia (AML) and other hematologic malignancies.[1][2] This technical guide provides a detailed overview of its core mechanism of action, focusing on its role as a c-Myc inhibitor and its interaction with G-quadruplex DNA. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of APTO-253's molecular pharmacology. Although clinical development of APTO-253 was discontinued, the insights into its mechanism of action remain valuable for the broader field of oncology drug development, particularly in the context of targeting transcription factors and DNA secondary structures.[3]

Core Mechanism of Action: G-Quadruplex Stabilization and c-Myc Repression

The primary mechanism of action of APTO-253 in AML cells involves the stabilization of G-quadruplex (G4) DNA structures, leading to the transcriptional repression of the MYC oncogene.[1][4][5]

Intracellularly, APTO-253 is converted from its monomeric form to a ferrous complex, [Fe(253)3].[1][6] Both the monomer and the iron complex have been shown to bind to and stabilize G4 motifs.[1][2] These G4 structures are prevalent in the promoter regions of key oncogenes, including MYC and KIT, as well as in telomeres.[1][4] By stabilizing the G4 structure in the MYC promoter, APTO-253 acts as a transcriptional silencer, leading to a concentration- and time-dependent decrease in both MYC mRNA and protein levels.[1][7] The inhibition of MYC, a critical driver of proliferation and cell cycle progression in many cancers including AML, is a central tenet of APTO-253's anti-leukemic activity.[1][7]

dot

Figure 1: Intracellular activation and G-quadruplex stabilization by APTO-253.

Downstream Cellular Effects

The repression of c-Myc by APTO-253 initiates a cascade of downstream events that collectively contribute to its anti-leukemic effects.

Cell Cycle Arrest

A significant consequence of c-Myc downregulation is cell cycle arrest at the G0/G1 phase.[2][7] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][8] Additionally, APTO-253 treatment leads to a dose-dependent inhibition of cyclin D3 (CCND3) and cyclin-dependent kinase 4 (CDK4), key proteins required for progression through the G1 phase.[1][2]

Induction of Apoptosis

APTO-253 induces apoptosis in AML cells in a dose- and time-dependent manner.[7] This is evidenced by an increase in Annexin-V staining and the cleavage of poly (ADP-ribose) polymerase (c-PARP), a hallmark of programmed cell death.[7]

DNA Damage Response

Stabilization of G4 structures in telomeric regions can disrupt telomere stability and stall replication forks, resulting in DNA single- and double-strand breaks.[1] APTO-253 treatment has been shown to induce DNA damage, as indicated by the accumulation of γ-H2AX, a marker of DNA double-strand breaks.[1][9] This activation of the DNA damage response (DDR) pathway further contributes to cell cycle arrest and apoptosis.[1][9]

Induction of KLF4

In addition to its effects on c-Myc, APTO-253 has been reported to induce the expression of Krüppel-like factor 4 (KLF4), a master transcription factor and tumor suppressor.[1][10] KLF4 expression is often suppressed in AML, and its re-expression can promote apoptosis.[10][11]

dot

Figure 2: Downstream signaling effects of APTO-253 in AML cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro activity of APTO-253 in various AML cell lines.

Table 1: Antiproliferative Activity of APTO-253 in AML Cell Lines

| Cell Line | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| MV4-11 | 0.47 | 48 |

| MV4-11 | 0.40 | 72 |

| MV4-11 | 0.24 | 120 |

| EOL-1 | 0.057 - 1.75 (range) | Not specified |

| KG-1 | 0.057 - 1.75 (range) | Not specified |

Data sourced from Molecular Cancer Therapeutics (2018).[1]

Table 2: Effect of APTO-253 on Cell Cycle Distribution in MV4-11 Cells (24-hour exposure)

| APTO-253 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| 0 (Vehicle) | 45 | 40 | 15 |

| 0.25 | 55 | 35 | 10 |

| 0.5 | 70 | 20 | 10 |

| 1.0 | 80 | 10 | 10 |

Data derived from graphical representations in Molecular Cancer Therapeutics (2018).[1]

Table 3: Effect of APTO-253 on c-Myc and p21 mRNA Expression in KG-1 Cells (24-hour exposure)

| APTO-253 Concentration (µM) | c-Myc mRNA (% of Control) | p21 mRNA (Fold Induction) |

|---|---|---|

| 0.25 | ~75% | ~5 |

| 0.5 | ~50% | ~10 |

| 1.0 | ~25% | ~15 |

Data derived from graphical representations in Blood (2015) and Molecular Cancer Therapeutics (2018).[1][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on APTO-253.

Cytotoxicity Assay

-

Cell Plating: AML cell lines (e.g., MV4-11, KG-1, EOL-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Treatment: Cells are treated with a serial dilution of APTO-253 or vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified duration (e.g., 48, 72, or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis in GraphPad Prism software.

Western Blotting

-

Cell Lysis: Cells treated with APTO-253 or vehicle are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-20% Tris-glycine gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-c-Myc, anti-p21, anti-CDK4, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Cells are stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer (e.g., BD FACSCanto II). The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using FlowJo or similar software.

Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization

-

Assay Principle: A dual-labeled oligonucleotide containing a G4-forming sequence (e.g., from the c-Myc promoter) with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends is used. In the absence of a stabilizing ligand, the oligonucleotide exists in a random coil conformation, and the fluorescence is quenched. Upon G4 formation and stabilization by a ligand like APTO-253, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reaction Mixture: The reaction is set up in a buffer containing the labeled oligonucleotide, KCl (to promote G4 formation), and varying concentrations of APTO-253 or a known G4 ligand as a positive control.

-

Measurement: The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths. The melting temperature (Tm) of the G4 structure can also be determined by monitoring fluorescence as the temperature is increased. An increase in Tm in the presence of the compound indicates stabilization.

dot

Figure 3: A representative experimental workflow for evaluating APTO-253.

Conclusion

This compound exhibits a multi-faceted mechanism of action in AML cells, primarily driven by its ability to form an intracellular iron complex that stabilizes G-quadruplex DNA structures. This leads to the transcriptional repression of the c-Myc oncogene, triggering a cascade of downstream events including G0/G1 cell cycle arrest, induction of the tumor suppressor KLF4, activation of the DNA damage response, and ultimately, apoptosis. The detailed molecular insights and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting similar pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. escholarship.org [escholarship.org]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. selleckchem.com [selleckchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to c-Myc Inhibition by APTO-253 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APTO-253 hydrochloride is a novel small molecule inhibitor of the c-Myc oncogene, a critical driver in a multitude of human cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to APTO-253. The compound has demonstrated potent and selective anti-tumor activity by downregulating c-Myc expression at both the mRNA and protein levels. This activity is attributed to its ability to stabilize G-quadruplex structures in the MYC promoter region, leading to transcriptional repression. Furthermore, APTO-253 induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in cancer cells, while exhibiting a favorable safety profile with minimal impact on normal cells. This document is intended to serve as a core resource for researchers and drug development professionals investigating c-Myc as a therapeutic target.

Mechanism of Action: Targeting the c-Myc Oncogene

APTO-253 employs a multi-faceted approach to inhibit c-Myc, a transcription factor frequently overexpressed in various cancers. The primary mechanism involves the transcriptional repression of the MYC gene.

1.1. G-Quadruplex Stabilization: APTO-253, and its intracellular ferrous complex [Fe(253)3], binds to and stabilizes G-quadruplex (G4) DNA structures within the promoter region of the MYC gene.[1][2][3] This stabilization impedes the transcriptional machinery, leading to a significant reduction in MYC mRNA and subsequent c-Myc protein levels.[1][4] FRET assays have confirmed that both APTO-253 and its iron complex effectively stabilize G4 structures from the MYC and KIT promoters, as well as telomeric regions.[1][2]

1.2. Downstream Cellular Effects: The inhibition of c-Myc by APTO-253 initiates a cascade of downstream events culminating in anti-tumor activity:

-

Cell Cycle Arrest: APTO-253 induces a robust G0/G1 cell cycle arrest in AML and other cancer cells.[1][3][5] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and downregulation of key cell cycle progression proteins such as Cyclin D3 and CDK4.[1][4][5]

-

Induction of Apoptosis: The compound effectively triggers programmed cell death (apoptosis) in a dose- and time-dependent manner.[1][5] This is evidenced by increased Annexin-V staining and cleavage of poly (ADP-ribose) polymerase (c-PARP).[5]

-

DNA Damage Response: APTO-253 treatment leads to the activation of DNA damage and cellular stress response pathways.[1][4] This is indicated by an increase in markers such as γ-H2AX, p-Chk1, and p-Chk2.[6]

-

Induction of KLF4: APTO-253 has been shown to induce the expression of Krüppel-like Factor 4 (KLF4), a tumor suppressor that can contribute to the induction of p21 and apoptosis.[3][5][7]

The following diagram illustrates the proposed signaling pathway of APTO-253.

Caption: Signaling pathway of APTO-253 leading to c-Myc inhibition and downstream effects.

Quantitative Data Presentation

The anti-cancer efficacy of APTO-253 has been quantified across various preclinical models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Cytotoxicity of APTO-253 in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MV4-11 | AML | 0.25 ± 0.03 | [5] |

| EOL-1 | AML | 0.057 - 1.75 (range) | [3][4] |

| KG-1 | AML | 0.057 - 1.75 (range) | [3][4] |

| THP-1 | AML | 0.057 - 1.75 (range) | [3][4][5] |

| SKM-1 | AML | 0.057 - 1.75 (range) | [3][4][5] |

| HEL92.1.7 | AML | 0.057 - 1.75 (range) | [3][4][5] |

| Raji | Lymphoma | 0.105 ± 0.024 | [8] |

| Raji/253R (Resistant) | Lymphoma | 1.387 ± 0.094 | [8] |

| Various Lymphoma Lines | Lymphoma | 0.057 - 1.75 (range) | [3] |

| Normal PBMCs | Healthy Donor | > 100 | [5] |

Table 2: Inhibition of c-Myc Expression by APTO-253

| Cell Line | Assay | Effect | Citation |

| AML Cell Lines | RT-qPCR | Dose-dependent decrease in MYC mRNA | [1][5] |

| AML Cell Lines | Western Blot | Dose-dependent decrease in c-Myc protein | [1][5] |

| MV4-11, EOL-1, KG-1 | RT-qPCR | Time-dependent decrease in MYC mRNA (up to 24h) | [1][4] |

| MV4-11, EOL-1, KG-1 | Western Blot | Time-dependent decrease in c-Myc protein (up to 24h) | [1][4] |

Table 3: Clinical Activity of APTO-253 in Patients with AML and MDS

| Dose Level (mg/m²) | Patient Population | c-Myc Expression Reduction | Citation |

| 20 | Relapsed/Refractory AML | ~72% in peripheral white blood cells | [9][10] |

| 40 | High-Risk MDS | 79% during the first cycle | [9][10] |

| 20, 40, 66 | R/R AML and HR-MDS | Evidence of target engagement by reduction in cellular MYC gene expression | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of APTO-253.

3.1. Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of APTO-253 on cancer cell lines.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium.

-

Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72-120 hours.[5]

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[11]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., in GraphPad Prism).[5]

3.2. Western Blotting for c-Myc and Cell Cycle Proteins

This protocol is used to assess the protein levels of c-Myc and other relevant proteins.

-

Cell Lysis: Treat cells with APTO-253 for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, p21, Cyclin D3, CDK4, or GAPDH (as a loading control) overnight at 4°C.[1][5]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ and normalize to the loading control.[1][4]

3.3. Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA

This protocol is used to quantify the mRNA expression levels of the MYC gene.

-

RNA Extraction: Treat cells with APTO-253, harvest, and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the MYC gene. Use a housekeeping gene (e.g., GAPDH) for normalization.[5][12]

-

Thermocycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression in treated versus control samples.[12]

3.4. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the binding of proteins to specific DNA regions, such as the association of histone marks with the MYC promoter.

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., acetylated H3K27).[1][5] Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Perform qPCR using primers designed to amplify the MYC promoter region to quantify the amount of precipitated DNA.[1]

Mandatory Visualizations

Experimental Workflow for Evaluating APTO-253

Caption: A typical workflow for the preclinical and clinical evaluation of APTO-253.

Logical Relationship: c-Myc Inhibition to Therapeutic Outcome

Caption: The logical progression from APTO-253's molecular action to its potential clinical benefits.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental oncogenic driver, c-Myc. Its unique mechanism of action, involving the stabilization of G-quadruplex DNA, offers a novel approach to downregulating this challenging target. The comprehensive data presented in this guide, from in vitro cytotoxicity to clinical evidence of target engagement, underscores the potential of APTO-253 in the treatment of hematologic malignancies. While the clinical development of APTO-253 has faced challenges, the wealth of preclinical data provides a strong foundation for the continued exploration of c-Myc inhibitors and G-quadruplex stabilizers in oncology.[13] This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. escholarship.org [escholarship.org]

- 2. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. physiology.elte.hu [physiology.elte.hu]

- 12. researchgate.net [researchgate.net]

- 13. fiercebiotech.com [fiercebiotech.com]

APTO-253 Hydrochloride: A Technical Overview of its Potential Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesis of available preclinical and clinical data primarily focused on the oncological applications of APTO-253 hydrochloride. Direct, in-depth research on its anti-inflammatory effects is limited. The anti-inflammatory potential discussed herein is largely inferred from its known mechanism of action.

Core Mechanism of Action

APTO-253 is a novel small molecule that has been investigated for its anti-cancer properties. Its primary mechanisms of action include the induction of Krüppel-like factor 4 (KLF4) expression and the inhibition of the c-Myc oncogene.[1][2][3] APTO-253 also exhibits activity as a G-quadruplex DNA stabilizer.[2][4][5] Upon entering a cell, APTO-253 forms an active intracellular complex with iron, [Fe(253)3].[6][7]

While the majority of research has focused on its effects on cancer cells, some findings suggest potential anti-inflammatory applications, with reports of "antiarthritic activity."[1][2] The subsequent sections will explore the potential anti-inflammatory signaling pathways based on its established molecular targets.

Potential Anti-inflammatory Signaling Pathways

The known molecular targets of APTO-253, KLF4 and c-Myc, are involved in the regulation of inflammatory responses. This provides a basis for its potential anti-inflammatory effects.

KLF4-Mediated Anti-inflammatory Pathway

Krüppel-like factor 4 (KLF4) is a transcription factor with diverse cellular functions, including the suppression of inflammatory responses. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inducing KLF4, APTO-253 could potentially suppress the transcription of pro-inflammatory genes.

Caption: Potential KLF4-mediated anti-inflammatory pathway of APTO-253.

c-Myc Inhibition and Inflammation

The c-Myc oncogene is not only a critical regulator of cell proliferation but is also implicated in promoting inflammatory responses. It can enhance the expression of pro-inflammatory cytokines. By inhibiting c-Myc, APTO-253 may dampen these inflammatory signals.

Caption: Potential anti-inflammatory effect through c-Myc inhibition by APTO-253.

Quantitative Data

A thorough review of publicly available literature did not yield quantitative data specifically detailing the anti-inflammatory effects of this compound. The existing data primarily focuses on its anti-cancer properties, with reported IC50 values in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [2] |

| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 | [2] |

| Various AML and Lymphoma Lines | Hematologic Malignancies | 57 - 1750 | [1][2] |

Note: This table summarizes the anti-proliferative activity of APTO-253 in cancer cell lines and does not reflect its anti-inflammatory potency.

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory effects of APTO-253 are not available in the reviewed literature. However, based on standard immunological and molecular biology techniques, the following experimental workflows could be employed.

In Vitro Anti-inflammatory Assessment Workflow

This workflow outlines the steps to evaluate the anti-inflammatory effects of APTO-253 in a cell-based model.

Caption: Proposed experimental workflow for in vitro anti-inflammatory studies of APTO-253.

Methodologies

-

Cell Culture and Treatment: Immune cells (e.g., primary macrophages, THP-1 cells) or disease-relevant cells (e.g., synoviocytes for arthritis) would be cultured under standard conditions. Inflammation would be induced using agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). Subsequently, cells would be treated with varying concentrations of this compound.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures would be collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

-

Quantitative Polymerase Chain Reaction (qPCR): RNA would be extracted from the treated cells to analyze the gene expression levels of key inflammatory mediators and signaling molecules.

-

Western Blotting: Cell lysates would be prepared to assess the protein levels and activation states (e.g., phosphorylation) of proteins involved in inflammatory signaling pathways, such as components of the NF-κB pathway (p65, IκBα).

Clinical Development and Future Directions

Phase 1 clinical trials have evaluated APTO-253 in patients with advanced solid tumors and hematologic malignancies.[3][8] However, clinical development was halted due to manufacturing challenges and a lack of clinical response in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[9]

While the clinical journey of APTO-253 in oncology has been challenging, its unique mechanism of action, particularly the induction of KLF4, warrants further investigation into its potential anti-inflammatory and anti-arthritic properties. Future research should focus on:

-

In-depth preclinical studies to elucidate the specific anti-inflammatory mechanisms.

-

Quantitative assessment of its effects on a broad range of inflammatory markers.

-

Evaluation in animal models of inflammatory diseases, such as collagen-induced arthritis.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

APTO-253 Hydrochloride: An In-Depth Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 hydrochloride (also known as LOR-253) is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity in preclinical models of various hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[1][2][3][4] A key mechanism of its action is the induction of cell cycle arrest, preventing the proliferation of cancer cells. This technical guide provides a comprehensive overview of the effects of APTO-253 on cell cycle progression, detailing the underlying molecular mechanisms, quantitative data from key experiments, and the methodologies used to elicit these findings.

Core Mechanism of Action: G0/G1 Cell Cycle Arrest

APTO-253 consistently induces a dose- and time-dependent arrest of cancer cells in the G0/G1 phase of the cell cycle.[2][5][6][7] This blockade of cell cycle progression is a critical component of its anti-proliferative effects and is a precursor to the induction of apoptosis (programmed cell death) in susceptible cancer cell lines.[2][3] The primary mechanism involves the stabilization of G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene, leading to transcriptional repression of c-Myc.[5]

The downregulation of c-Myc, a master regulator of cell proliferation, initiates a signaling cascade that culminates in G0/G1 arrest. This is characterized by the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) and the transcription factor Krüppel-like factor 4 (KLF4).[7][8] Concurrently, APTO-253 treatment leads to a reduction in the levels of key proteins that drive the G1 to S phase transition, namely Cyclin D3 and Cyclin-Dependent Kinase 4 (CDK4).[2]

Signaling Pathway of APTO-253-Induced G0/G1 Arrest

The following diagram illustrates the signaling pathway through which this compound mediates cell cycle arrest at the G0/G1 checkpoint.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. glpbio.com [glpbio.com]

Methodological & Application

Determining the Potency of APTO-253: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of APTO-253 in various cancer cell lines. APTO-253 is a small molecule inhibitor of c-Myc expression that also stabilizes G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells.[1] These protocols are intended to guide researchers in accurately assessing the cytotoxic activity of this promising anti-cancer agent.

Data Presentation: APTO-253 IC50 Values in Various Cancer Cell Lines

The anti-proliferative activity of APTO-253 has been demonstrated across a range of human malignancies. The IC50 values, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Cancer Type | Cell Line | IC50 Value |

| Acute Myeloid Leukemia (AML) | MV4-11 | 0.24 µM (120h exposure)[2] |

| 0.40 µM (72h exposure)[2] | ||

| 0.47 µM (48h exposure)[2] | ||

| AML Cell Lines (various) | 57 nM - 1.75 µM[1][2][3] | |

| 6.9 nM - 305 nM[4] | ||

| Lymphoma | Raji (Burkitt's Lymphoma) | 105.4 ± 2.4 nM[5] |

| Raji/253R (Resistant) | 1387.7 ± 98.5 nM[5] | |

| Lymphoma Cell Lines (various) | 57 nM - 1.75 µM[1][2] | |

| Non-Hodgkin's Lymphoma | 11 nM - 190 nM[4] | |

| Acute Lymphoblastic Leukemia (ALL) | ALL Cell Lines (various) | 39 nM - 250 nM[4] |

| Chronic Myeloid Leukemia (CML) | CML Cell Lines (various) | 39 nM - 250 nM[4] |

| Multiple Myeloma | Multiple Myeloma Cell Lines (various) | 72 nM - 180 nM[4] |

| Solid Tumors | Wide range of human malignancies | ~0.04 µM to 2.6 µmol/L[5] |

Experimental Protocols

A detailed methodology for determining the IC50 of APTO-253 using a colorimetric cell viability assay is provided below. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays.

Protocol: IC50 Determination of APTO-253 using MTS Assay

This protocol outlines the steps for assessing the effect of APTO-253 on the viability of adherent or suspension cancer cell lines.

Materials:

-

APTO-253

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom sterile cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Dimethyl sulfoxide (DMSO), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

For adherent cells, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.

-

For suspension cells, directly count and dilute to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Preparation of APTO-253 Dilutions:

-

Prepare a stock solution of APTO-253 in DMSO.

-

Perform a serial dilution of the APTO-253 stock solution in complete cell culture medium to achieve a range of desired concentrations. It is recommended to prepare these dilutions at 2X the final desired concentration.

-

-

Treatment of Cells:

-

After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells).

-

Add 100 µL of the prepared 2X APTO-253 dilutions to the corresponding wells.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the highest APTO-253 concentration) and untreated control wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Following the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

-

After incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each APTO-253 concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the APTO-253 concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using graphing software such as GraphPad Prism.

-

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of APTO-253.

Signaling Pathway of APTO-253 in Cancer Cells

APTO-253 exerts its anti-cancer effects through a multi-faceted mechanism of action. A key aspect is its ability to stabilize G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-Myc.[1] This stabilization leads to the downregulation of c-Myc expression.[1] Concurrently, APTO-253 induces the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[1] The inhibition of c-Myc and induction of KLF4 contribute to cell cycle arrest at the G0/G1 phase and ultimately trigger apoptosis.[1][2]

Caption: Simplified signaling pathway of APTO-253 in cancer cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 5. escholarship.org [escholarship.org]

Application Note: Chromatin Immunoprecipitation (ChIP) for APTO-253 G-quadruplex Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction

APTO-253 is a small molecule clinical-stage therapeutic agent that has demonstrated significant anti-tumor activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[3][4] Mechanistic studies have revealed that APTO-253, and its intracellularly formed ferrous complex [Fe(253)3], functions by binding to and stabilizing G-quadruplex (G4) DNA structures.[1][4] G-quadruplexes are secondary DNA structures prevalent in the promoter regions of key oncogenes, such as MYC, and in telomeres.[1][5] Stabilization of these G4 motifs can inhibit transcription, leading to the downregulation of oncogenes and triggering DNA damage responses.[2][6]

This application note provides a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to investigate and quantify the binding of APTO-253 to G-quadruplex structures within a cellular context. The protocol is designed for researchers aiming to validate the molecular mechanism of APTO-253 or similar G4-stabilizing compounds.

Molecular Mechanism of APTO-253

APTO-253 exerts its biological effects through a multi-step process. After entering the cell, it is converted to its more active ferrous complex, [Fe(253)3].[7] This complex then specifically binds to and stabilizes G-quadruplex DNA motifs.[1] A primary target of this action is the G4 structure within the promoter of the MYC oncogene, a critical driver of proliferation in many cancers.[8] The stabilization of this G4 structure impedes transcriptional machinery, leading to a significant reduction in MYC mRNA and protein levels.[1] This suppression of a key oncogene, coupled with the induction of DNA damage pathways, culminates in G0/G1 cell cycle arrest and apoptosis in cancer cells.[4][6]

Data Presentation: Biological Effects of APTO-253

The efficacy of APTO-253 is concentration and time-dependent. The following tables summarize key quantitative data from studies on its biological effects in AML cell lines.

Table 1: Antiproliferative Activity of APTO-253 in AML Cell Lines

| Cell Line | IC50 (µM) after 120h |

|---|---|

| MV4-11 | 0.24 |

| EOL-1 | 0.057 |

| KG-1 | 0.47 |

Data derived from studies on the antiproliferative effects of APTO-253.[1][3]

Table 2: Effect of APTO-253 on MYC Expression in MV4-11 Cells

| Treatment | Duration (h) | MYC mRNA Level (Fold Change) | MYC Protein Level (Fold Change) |

|---|---|---|---|

| 500 nM APTO-253 | 6 | ~0.4 | ~0.6 |

| 500 nM APTO-253 | 24 | ~0.2 | ~0.3 |

Quantitative data showing a time-dependent reduction in MYC mRNA and protein levels.[1][4]

Table 3: Induction of Apoptosis and Cell Cycle Arrest by APTO-253

| Cell Line | Treatment | % Apoptotic Cells (24h) | % Cells in G0/G1 (24h) |

|---|---|---|---|

| MV4-11 | Vehicle | ~5% | ~45% |

| MV4-11 | 500 nM APTO-253 | ~40% | ~70% |

| KG-1 | Vehicle | ~8% | ~65% |

| KG-1 | 500 nM APTO-253 | ~35% | ~80% |

APTO-253 treatment leads to a significant increase in apoptosis and G0/G1 cell cycle arrest.[3][4]

Experimental Protocol: G-Quadruplex Chromatin Immunoprecipitation (G4-ChIP)

This protocol is adapted from standard ChIP procedures and specialized methods for detecting G-quadruplex structures.[9][10][11] It is optimized for studying the effect of small molecules like APTO-253 on G4 stabilization in cultured AML cells (e.g., MV4-11).

Part 1: Cell Culture, Treatment, and Cross-linking

-

Cell Culture: Culture MV4-11 cells in appropriate media to a density of approximately 1-2 x 10⁶ cells/mL. For one ChIP experiment, a total of 1-2 x 10⁷ cells are recommended.

-

Drug Treatment: Treat cells with either vehicle (e.g., DMSO) or the desired concentration of APTO-253 (e.g., 500 nM) for a specified time (e.g., 6 or 24 hours).

-

Cross-linking:

-

Add formaldehyde directly to the cell culture media to a final concentration of 1%.

-

Incubate at room temperature for 10 minutes with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate at room temperature for 5 minutes.

-

-

Cell Harvesting:

-

Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS containing a protease inhibitor cocktail.

-

Part 2: Chromatin Preparation and Shearing

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer with 0.1% SDS and protease inhibitors).[9]

-

Nuclear Isolation: Dounce homogenize or incubate on ice to lyse the cells and release nuclei. This step helps reduce background.[11]

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-900 bp.

-

Optimization is critical: Perform a time-course sonication on a small aliquot of chromatin to determine the optimal conditions for your specific cell type and sonicator.

-

Verify fragment size by running an aliquot of sheared, de-cross-linked DNA on an agarose gel.

-

-

Clarification: Centrifuge the sonicated lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris. The supernatant contains the soluble chromatin.

-

Quantification: Determine the chromatin concentration. Dilute the chromatin for subsequent immunoprecipitation.

Part 3: Immunoprecipitation

-

Input Sample: Set aside a small fraction (e.g., 1-2%) of the sheared chromatin to serve as the "input" control. This sample will be processed with the ChIP samples starting from the reverse cross-linking step.

-

Antibody Incubation:

-

Incubate the diluted chromatin overnight at 4°C with a G4-structure-specific antibody (e.g., BG4).

-

Include a negative control immunoprecipitation with a non-specific IgG antibody.

-

-

Immune Complex Capture:

-

Add Protein A/G magnetic beads to each sample.

-

Incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.

-

Part 4: Washing, Elution, and DNA Purification

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound chromatin. Use buffers with increasing salt concentrations and detergents (e.g., low salt wash buffer, high salt wash buffer, LiCl wash buffer).

-

Finish with a final wash in TE buffer.

-

-

Elution:

-

Resuspend the beads in an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

Incubate at 65°C for 15-30 minutes with agitation to elute the chromatin from the antibody/beads.

-

Pellet the beads and transfer the supernatant (containing the eluted chromatin) to a new tube.

-

-

Reverse Cross-linking:

-

Add NaCl to the eluted ChIP samples and the input control to a final concentration of 200 mM.

-

Incubate at 65°C for at least 5 hours (or overnight) to reverse the formaldehyde cross-links.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[9]

-

Resuspend the purified DNA in a small volume of nuclease-free water.

-

Part 5: Downstream Analysis

-

Quantitative PCR (qPCR):

-

Use the purified DNA as a template for qPCR.

-

Design primers to amplify genomic regions known to contain G-quadruplexes (e.g., the MYC promoter) and negative control regions lacking G4 motifs.

-

Calculate the enrichment of G4 sequences in the APTO-253 treated sample relative to the vehicle control, normalized to the input sample. An increase in signal indicates stabilization of the G4 structure by the compound.

-

Expected Results

Following treatment with APTO-253, a successful G4-ChIP experiment is expected to show a significant enrichment of DNA sequences containing G-quadruplex motifs, such as the promoter region of the MYC gene, compared to the vehicle-treated control. Conversely, genomic regions that do not form G-quadruplex structures should show no significant enrichment. This result provides direct evidence of APTO-253 engaging and stabilizing its target G4 structures in living cells, validating its proposed mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. An in silico investigation of the binding modes and pathway of APTO-253 on c-KIT G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ashpublications.org [ashpublications.org]

- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 10. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rockland.com [rockland.com]

Application Note: Analysis of KLF4 Expression in Cells Treated with APTO-253

Audience: Researchers, scientists, and drug development professionals.

Introduction

APTO-253 (formerly LOR-253) is a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative that was investigated for the treatment of various cancers, particularly acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS).[1][2][3] The primary mechanism of action for APTO-253 involves the inhibition of c-Myc expression.[2][4] The drug and its intracellular ferrous complex, Fe(253)3, bind to and stabilize G-quadruplex (G4) DNA motifs.[1][5][6] These G4 structures are found in the promoter regions of key oncogenes, including MYC.[1][7] By stabilizing the G4 structure in the MYC promoter, APTO-253 acts as a gene silencer, leading to a concentration- and time-dependent reduction in both MYC mRNA and protein levels.[1][5][8]

A significant downstream effect of APTO-253 treatment is the induction of the tumor suppressor and master transcription factor, Krüppel-like factor 4 (KLF4).[1][3][4] KLF4 is a zinc-finger transcription factor that plays a crucial, context-dependent role in cell proliferation, differentiation, and apoptosis, acting as a tumor suppressor in most solid and hematologic malignancies.[9][10] The upregulation of KLF4 by APTO-253 is linked to the induction of CDKN1A (p21), a key mediator of G0/G1 cell-cycle arrest.[1] This cascade of events—MYC repression, KLF4 induction, and subsequent cell cycle arrest and apoptosis—forms the core of APTO-253's anti-cancer activity.[1][2]

Although clinical development of APTO-253 was discontinued, its mechanism of action provides a valuable model for studying the interplay between G4-DNA stabilization, MYC regulation, and the induction of tumor suppressors like KLF4.[11][12] This application note provides detailed protocols for analyzing the expression of KLF4 in cancer cell lines following treatment with APTO-253.

Proposed Signaling Pathway and Experimental Workflow

The treatment of cancer cells with APTO-253 initiates a signaling cascade that leads to cell cycle arrest and apoptosis. The general laboratory workflow to analyze the key molecular events, specifically the upregulation of KLF4, is also outlined.

Caption: Proposed signaling cascade following APTO-253 treatment.

Caption: General workflow for analyzing KLF4 expression in vitro.

Quantitative Data Summary

The following tables summarize the reported effects of APTO-253 on cell proliferation and gene/protein expression.

Table 1: Antiproliferative Activity of APTO-253 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia (AML) | 0.47 µM (48h) | [1] |

| KG-1 | Acute Myeloid Leukemia (AML) | ~0.3 µM | [3] |

| EOL-1 | Acute Myeloid Leukemia (AML) | ~0.1 µM | [3] |

| Raji | Lymphoma | ~0.1 µM | [4] |

| SKOV3 | Ovarian Cancer | Not specified, used at 5 µM | [4] |

| OVCAR3 | Ovarian Cancer | Not specified, used at 5 µM | [4] |

| HT-29 | Colon Adenocarcinoma | IC50 values range from | [13] |

| H460 | Non-Small Cell Lung Cancer | approx. 0.04 to 2.6 µmol/L |[13] |

Table 2: Effect of APTO-253 on MYC and KLF4 Expression

| Cell Line | Treatment | Target | Change in mRNA | Change in Protein | Reference |

|---|---|---|---|---|---|

| MV4-11 | 500 nM, 24h | MYC | ~80% Decrease | Significant Decrease | [1] |

| KG-1 | 500 nM, 24h | MYC | ~60% Decrease | Significant Decrease | [1] |

| EOL-1 | 500 nM, 24h | MYC | ~70% Decrease | Significant Decrease | [1] |

| Multiple AML | Varies | KLF4 | Upregulated in 4 of 6 lines | Not specified | [1] |

| TNBC cells | 5-20 µM, 24h | KLF4 | Dose-dependent Increase | Dose-dependent Increase | [14][15] |

| TNBC cells | 5-20 µM, 24h | NOXA | Dose-dependent Increase | Dose-dependent Increase |[14][15] |

Experimental Protocols

Protocol 1: Cell Culture and APTO-253 Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with APTO-253 to assess KLF4 expression.

Materials:

-

Cancer cell line of interest (e.g., MV4-11, KG-1)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

APTO-253 (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Count viable cells and seed them into tissue culture plates at a density of 2-5 x 10⁵ cells/mL. Allow cells to attach or acclimate overnight.

-

Drug Preparation: Prepare serial dilutions of APTO-253 in a complete growth medium from a concentrated stock solution. A typical final concentration range for initial experiments is 100 nM to 1 µM.[1] Prepare a vehicle control using the same final concentration of DMSO as in the highest APTO-253 dose.

-

Treatment: Carefully remove the old medium from the plates and replace it with the medium containing the desired concentrations of APTO-253 or vehicle control.

-

Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24, 48 hours). A 24-hour time point is often sufficient to observe significant changes in MYC and KLF4 expression.[1]

-

Harvesting: After incubation, harvest the cells for downstream analysis. For suspension cells, collect by centrifugation. For adherent cells, wash with PBS and detach using trypsin or a cell scraper. Proceed immediately to RNA/protein isolation or other assays.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[16][17]

Materials:

-

Cells cultured in a 96-well plate (as per Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[18][19]

-

Microplate reader

Procedure:

-

Treat cells in a 96-well plate with various concentrations of APTO-253 for the desired duration (e.g., 48-72 hours).

-

Add 10 µL of MTT stock solution to each well.[18]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][17]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]

-

Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: RNA Isolation and RT-qPCR for KLF4 Gene Expression

This protocol outlines the measurement of KLF4 mRNA levels using reverse transcription-quantitative polymerase chain reaction.

Materials:

-

Harvested cell pellets

-

RNA isolation kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

-

Primers for KLF4 and a housekeeping gene (e.g., GAPDH, ACTB)[20]

-

Real-time PCR detection system

Procedure:

-

RNA Isolation: Extract total RNA from APTO-253 and vehicle-treated cell pellets according to the manufacturer's protocol of the chosen RNA isolation kit. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[21]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the target gene (KLF4) or housekeeping gene, and the diluted cDNA template. Run each sample in triplicate.

-

qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of KLF4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: Protein Extraction and Western Blot for KLF4 Protein Expression

This protocol describes the detection and quantification of KLF4 protein levels.

Materials:

-

Harvested cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-KLF4 (e.g., Proteintech 11880-1-AP, Cell Signaling Technology #4038)[22][23]

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-KLF4 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle shaking.[23]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify band intensity using image analysis software (e.g., ImageJ). Normalize KLF4 band intensity to the corresponding loading control band intensity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. escholarship.org [escholarship.org]

- 6. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | KLF4: a multifunctional nexus connecting tumor progression and immune regulation [frontiersin.org]

- 10. Role of Krüppel-like factor 4 in normal homeostasis, cancer, and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]

- 13. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 19. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. KLF4 protein stability regulated by interaction with pluripotency transcription factors overrides transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 22. KLF4 antibody (11880-1-AP) | Proteintech [ptglab.com]

- 23. file.yizimg.com [file.yizimg.com]

APTO-253 Hydrochloride: Comprehensive Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and stability testing of APTO-253 hydrochloride solutions. It includes summaries of quantitative data, experimental methodologies, and visualizations of key biological pathways and workflows.

Introduction

APTO-253 is a novel small molecule investigational drug that has shown potent anti-cancer activity in preclinical studies. It is the hydrochloride salt of a molecule that acts primarily through the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor.[1][2] This induction leads to the inhibition of the c-Myc oncogene, stabilization of G-quadruplex DNA, and ultimately results in cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes are intended to provide researchers with essential information for the effective use of this compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄FN₅ · HCl | [4] |

| Molecular Weight | 403.84 g/mol | [4] |

| Appearance | Powder | [3] |

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Notes |

| Water | Insoluble | [1] |

| Ethanol | Insoluble | [5] |

| DMSO | Up to 73 mg/mL (198.7 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] |

| DMSO (for stock) | 25 mg/mL (68.05 mM) | Requires sonication, warming, and heating to 60°C for complete dissolution.[3] |

Protocols for Solution Preparation

In Vitro Stock Solution Preparation (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (see table below for examples).

-

Vortex the solution vigorously.

-

If the compound does not fully dissolve, warm the solution to 60°C and sonicate until a clear solution is obtained.[3]

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Stock Solution Preparation Table:

| Desired Stock Concentration | 1 mg APTO-253 HCl | 5 mg APTO-253 HCl | 10 mg APTO-253 HCl |

| 1 mM | 2.476 mL | 12.38 mL | 24.76 mL |

| 5 mM | 0.495 mL | 2.476 mL | 4.952 mL |

| 10 mM | 0.248 mL | 1.238 mL | 2.476 mL |

In Vivo Formulation Preparation (Suspended Solution)

For in vivo experiments, this compound is typically prepared as a suspended solution. It is recommended to prepare these formulations fresh on the day of use.[2]

Method 1: PEG300, Tween-80, and Saline Formulation

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Prepare a concentrated stock solution of APTO-253 in DMSO (e.g., 23 mg/mL).

-

In a sterile tube, add 10% of the final volume from the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.

-

Add 5% of the final volume of Tween-80 and mix until homogeneous.

-

Add 45% of the final volume of sterile saline and mix thoroughly. The final solution will be a suspension.

Method 2: Carboxymethylcellulose-Sodium (CMC-Na) Formulation

Materials:

-

This compound

-

0.5% CMC-Na in saline

-

0.1% Tween-80 in saline

Protocol: [3]

-

Weigh the required amount of this compound.

-

Prepare a solution of 0.5% CMC-Na and 0.1% Tween-80 in sterile saline.

-

Add the vehicle to the APTO-253 powder and vortex or sonicate until a uniform suspension is achieved.

Stability Information

While specific, detailed stability studies on this compound solutions are not extensively published, general recommendations for small molecule compounds in DMSO are as follows. A new formulation of APTO-253 was reported to be stable and soluble for over six months.[6]

| Storage Condition | Recommended Duration |

| -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Note: It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting stock solutions into single-use volumes is highly recommended. For in vivo studies, it is best practice to prepare fresh formulations daily.[2]

Protocol for Assessing Solution Stability (General Guidance)

This protocol provides a framework for researchers to determine the stability of their prepared this compound solutions under their specific laboratory conditions.

Objective: To evaluate the stability of an this compound solution over time at different storage temperatures.

Materials:

-

Prepared this compound stock solution in DMSO.

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

UV detector.

Procedure:

-

Time Zero (T=0) Analysis: Immediately after preparing the stock solution, dilute a small aliquot to a known concentration suitable for HPLC analysis. Inject the sample into the HPLC system and record the peak area and retention time of APTO-253. This will serve as the baseline.

-

Sample Storage: Aliquot the remaining stock solution into multiple tubes and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect samples from light if the compound is known to be light-sensitive.

-

Time Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

-

Sample Preparation and Analysis: Allow the sample to come to room temperature. Dilute the sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.

-

Data Analysis: Compare the peak area of APTO-253 at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

-

Stability Criteria: A common threshold for stability in a research setting is the absence of significant degradation, often defined as retaining >90% of the initial compound concentration.

Visualized Signaling Pathway and Workflows

Caption: APTO-253 signaling pathway in cancer cells.

Caption: Workflow for in vitro stock solution preparation.

Caption: General workflow for stability assessment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming APTO-253 Hydrochloride Resistance

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with APTO-253 hydrochloride, particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: APTO-253 is a small molecule that, once inside a cell, undergoes a transformation. It chelates intracellular iron to form an active complex, [Fe(253)3].[1] This active form is believed to be responsible for the drug's anti-cancer effects. The primary mechanisms of action include the downregulation of the c-Myc oncogene, induction of the tumor suppressor KLF4, stabilization of G-quadruplex DNA, and subsequent cell cycle arrest at the G0/G1 phase, leading to apoptosis.[2][3][4][5]

Q2: My cancer cell line has developed resistance to APTO-253. What is the most likely mechanism?

A2: The most well-documented mechanism of acquired resistance to APTO-253 is the overexpression of the ATP-binding cassette subfamily G member 2 (ABCG2) drug efflux pump.[1][6] This transporter actively removes APTO-253 and its active iron complex from the cell, leading to reduced intracellular drug accumulation and consequently, diminished efficacy.[1] In Raji lymphoma cells with acquired resistance, a 16-fold reduction in the accumulation of the active Fe(253)3 complex was observed.[1]

Q3: How can I confirm if my resistant cell line overexpresses the ABCG2 transporter?

A3: You can assess ABCG2 overexpression through several standard molecular biology techniques:

-

Quantitative Real-Time PCR (qRT-PCR): To measure ABCG2 mRNA levels.

-

Western Blotting: To detect the level of ABCG2 protein.

-

Flow Cytometry: Using a fluorescently-labeled antibody against ABCG2 to quantify its surface expression.

Comparing the expression levels in your resistant cell line to the parental, sensitive cell line will indicate if ABCG2 upregulation is the cause of resistance.

Q4: Are there ways to overcome APTO-253 resistance mediated by ABCG2?

A4: Yes, resistance can be reversed by co-administering APTO-253 with an ABCG2 inhibitor. A specific and potent inhibitor mentioned in the literature is Ko143.[1][6] The addition of Ko143 has been shown to restore sensitivity to APTO-253 in resistant cell lines by blocking the efflux of the drug.[1]

Q5: My resistant cells do not show significant overexpression of ABCG2. What are other potential resistance mechanisms?

A5: While ABCG2 overexpression is a key mechanism, other factors could contribute to resistance. These may include alterations in:

-

Iron metabolism: Since APTO-253 requires iron for its active complex, changes in intracellular iron availability could impact its efficacy.

-

DNA repair pathways: As APTO-253 induces DNA damage, upregulation of specific DNA repair mechanisms could confer resistance.[1]

-

c-Myc regulation: Alterations in the c-Myc gene or its regulatory pathways that make it less susceptible to APTO-253's effects have been observed in some resistant models.[7]

Q6: Has APTO-253 shown efficacy in clinical trials?

A6: APTO-253 has been evaluated in Phase 1 clinical trials for both solid tumors and hematologic malignancies.[1][8][9] In a study on advanced solid tumors, it was generally well-tolerated and resulted in stable disease in a subset of patients.[1][8] However, clinical development of APTO-253 was discontinued due to manufacturing and solubility issues, and it did not demonstrate a clinical response in a Phase 1 study for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[10]

Troubleshooting Guides

Problem: Decreased sensitivity to APTO-253 in my cell line over time.

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

-

Confirm Resistance: Perform a dose-response curve with APTO-253 on your current cell line and compare it to the IC50 of the original, sensitive parental line. A significant shift in the IC50 indicates resistance.

-

Investigate ABCG2 Expression:

-

Experiment: Analyze ABCG2 mRNA and protein levels in both the sensitive and resistant cell lines using qRT-PCR and Western blotting, respectively.

-

Expected Outcome: A significant increase in ABCG2 expression in the resistant cell line.

-

-

Test for Reversal of Resistance:

-

Experiment: Treat the resistant cells with a combination of APTO-253 and an ABCG2 inhibitor (e.g., Ko143).

-

Expected Outcome: A restoration of sensitivity to APTO-253 in the presence of the inhibitor.

-

-

Assess Intracellular Drug Accumulation:

-

Experiment: Measure the intracellular concentration of APTO-253 and its iron complex, Fe(253)3, in both sensitive and resistant cells using LC/MS/ESI analysis.

-

Expected Outcome: Lower intracellular levels of the drug and its active complex in the resistant cells, which should increase with the addition of an ABCG2 inhibitor.

-

Quantitative Data Summary

| Cell Line | IC50 of APTO-253 | Fold Resistance | Intracellular Fe(253)3 Accumulation | Reference |

| Raji (sensitive) | 91.9 ± 22.3 nM | - | High | [6] |

| Raji/253R (resistant) | 1387.7 ± 98.5 nM | 16.7 ± 3.9 | 16-fold lower than sensitive cells | [1][6] |

| HEK-293 (ABCG2 overexpressed) | Resistant | - | Not specified | [1][4] |

Experimental Protocols

Protocol 1: Generation of APTO-253 Resistant Cell Lines

-

Culture the parental cancer cell line in standard growth medium.

-

Begin by exposing the cells to a low concentration of APTO-253 (e.g., the IC20).

-

Once the cells have adapted and are proliferating steadily, gradually increase the concentration of APTO-253 in the culture medium.

-

Continue this process of stepwise dose escalation over a period of several months.

-

Periodically assess the IC50 of the cell population to monitor the development of resistance.

-

Once a desired level of resistance is achieved, the resistant subline can be maintained in a medium containing a constant concentration of APTO-253.

Protocol 2: Reversal of APTO-253 Resistance with an ABCG2 Inhibitor

-

Seed the resistant cells (e.g., Raji/253R) and the parental sensitive cells in parallel in 96-well plates.

-

Prepare a dose-response curve for APTO-253.

-

For the resistant cells, prepare a second set of dose-response curves for APTO-253 in the presence of a fixed, non-toxic concentration of the ABCG2 inhibitor Ko143 (e.g., 5 nM and 50 nM).

-

Incubate the plates for the desired duration (e.g., 120 hours).

-

Assess cell viability using a standard method such as the MTS assay.

-

Calculate the IC50 values for each condition and compare the fold-reversal of resistance in the presence of the inhibitor.

Visualizations

Caption: Mechanism of action of APTO-253.

Caption: Overcoming APTO-253 resistance with an ABCG2 inhibitor.

Caption: Workflow for investigating and overcoming APTO-253 resistance.

References

- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]

- 10. fiercebiotech.com [fiercebiotech.com]

Technical Support Center: APTO-253 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects and other experimental challenges that may be encountered when working with APTO-253 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of APTO-253?